N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
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Overview
Description
N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Vinylation: The vinyl group can be introduced through reactions such as the Wittig reaction or Heck coupling.
Nitrobenzamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide: Similar structure with a methyl group instead of a nitro group.
N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-hydroxy-benzamide: Hydroxy group instead of a nitro group.
Uniqueness
N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H20ClN3O4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H20ClN3O4/c22-18-7-3-2-6-16(18)14-19(21(27)24-12-4-1-5-13-24)23-20(26)15-8-10-17(11-9-15)25(28)29/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,26)/b19-14+ |
InChI Key |
NWWKFZVYDNBMQF-XMHGGMMESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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